3-Formyl rifamycin SV O-3-phenylpropyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl rifamycin SV O-3-phenylpropyl oxime is a derivative of rifamycin, a well-known antibiotic. Rifamycins are a group of antibiotics that are particularly effective against mycobacteria, including the bacteria that cause tuberculosis and leprosy. The modification of rifamycin SV to form this compound involves the addition of a formyl group and an oxime group, which can potentially alter its biological activity and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl rifamycin SV O-3-phenylpropyl oxime typically involves multiple steps starting from rifamycin S. The process includes the formation of 3-formyl rifamycin SV, followed by the reaction with O-3-phenylpropyl hydroxylamine to form the oxime derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions. This method improves the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl rifamycin SV O-3-phenylpropyl oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives from oxidation, amine derivatives from reduction, and substituted phenylpropyl derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-Formyl rifamycin SV O-3-phenylpropyl oxime has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various rifamycin derivatives with potential antimicrobial activity.
Biology: It is studied for its interactions with bacterial RNA polymerase and its potential to inhibit bacterial growth.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by mycobacteria.
Industry: It is used in the development of new antibiotics and as a reference compound in quality control processes
Wirkmechanismus
The mechanism of action of 3-Formyl rifamycin SV O-3-phenylpropyl oxime involves the inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping bacterial protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcriptional machinery of bacteria .
Vergleich Mit ähnlichen Verbindungen
3-Formyl rifamycin SV O-3-phenylpropyl oxime is unique compared to other rifamycin derivatives due to its specific modifications. Similar compounds include:
Rifampicin: A widely used antibiotic for tuberculosis treatment.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Used for tuberculosis treatment with a longer half-life than rifampicin.
Rifaximin: Used for treating traveler’s diarrhea and hepatic encephalopathy
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications.
Eigenschaften
CAS-Nummer |
38128-87-9 |
---|---|
Molekularformel |
C47H58N2O13 |
Molekulargewicht |
859.0 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-3-phenylpropoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H58N2O13/c1-24-15-13-16-25(2)46(57)49-37-32(23-48-60-21-14-19-31-17-11-10-12-18-31)41(54)34-35(42(37)55)40(53)29(6)44-36(34)45(56)47(8,62-44)59-22-20-33(58-9)26(3)43(61-30(7)50)28(5)39(52)27(4)38(24)51/h10-13,15-18,20,22-24,26-28,33,38-39,43,51-55H,14,19,21H2,1-9H3,(H,49,57)/b15-13+,22-20+,25-16-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
InChI-Schlüssel |
RTZJZXNZOCDNHE-RIHAHWCPSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCC5=CC=CC=C5)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCC5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.